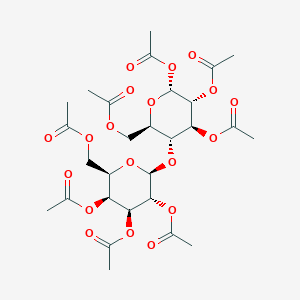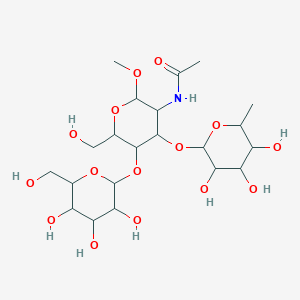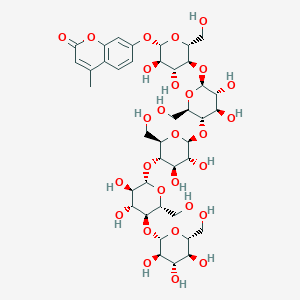
4-甲基伞形酮-β-D-纤维五糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylumbelliferyl b-D-cellopentoside is a fluorogenic substrate used primarily in biochemical research. It is a derivative of 4-methylumbelliferone, a compound known for its fluorescent properties. This compound is particularly useful in the study of cellulase activity, as it can be hydrolyzed to release 4-methylumbelliferone, which fluoresces under UV light .
科学研究应用
4-Methylumbelliferyl b-D-cellopentoside is widely used in scientific research for various applications:
Chemistry: It is used as a fluorogenic substrate to study the activity of cellulase enzymes and other glycosidases.
Medicine: The compound is used in diagnostic assays to measure enzyme activity in clinical samples.
Industry: It is employed in the biofuel industry to study the breakdown of cellulose into fermentable sugars.
作用机制
Target of Action
The primary target of 4-Methylumbelliferyl β-D-Cellopentoside is cellulase , an enzyme that breaks down cellulose . Cellulase plays a crucial role in the degradation of cellulose, a complex carbohydrate found in plant cell walls.
Mode of Action
4-Methylumbelliferyl β-D-Cellopentoside acts as a substrate for cellulase . The compound is hydrolyzed by the enzyme, leading to the release of a fluorescent compound, 4-methylumbelliferone .
Biochemical Pathways
The hydrolysis of 4-Methylumbelliferyl β-D-Cellopentoside by cellulase is part of the broader cellulose degradation pathway. This process is essential for the recycling of carbon in the environment and the production of biofuels from plant biomass .
Pharmacokinetics
As a substrate for cellulase, it is expected to be metabolized in environments where this enzyme is present .
Result of Action
The hydrolysis of 4-Methylumbelliferyl β-D-Cellopentoside by cellulase results in the production of 4-methylumbelliferone, a fluorescent compound . This fluorescence can be used to study the kinetics of cellulases , making 4-Methylumbelliferyl β-D-Cellopentoside a valuable tool in biochemical research.
Action Environment
The action of 4-Methylumbelliferyl β-D-Cellopentoside is influenced by environmental factors such as pH and temperature, which can affect the activity of cellulase . Additionally, the presence of other molecules can impact the enzyme’s ability to interact with its substrate .
生化分析
Biochemical Properties
4-Methylumbelliferyl-b-cellopentaoside plays a significant role in biochemical reactions, particularly as a substrate for the enzyme cellulase . When this compound is hydrolyzed, it produces a fluorescent product, 4-methylumbelliferone , which can be used to study the kinetics of cellulases .
Cellular Effects
The effects of 4-Methylumbelliferyl-b-cellopentaoside on cells and cellular processes are primarily related to its role as a substrate for cellulase . The hydrolysis of this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-Methylumbelliferyl-b-cellopentaoside involves its hydrolysis by the enzyme cellulase . This reaction results in the production of 4-methylumbelliferone, a fluorescent compound that can be quantified spectrophotometrically .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 4-Methylumbelliferyl-b-cellopentaoside can change due to factors such as the compound’s stability and degradation
Metabolic Pathways
4-Methylumbelliferyl-b-cellopentaoside is involved in the metabolic pathway of cellulase
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl b-D-cellopentoside typically involves the glycosylation of 4-methylumbelliferone with cellopentaose. The reaction is carried out under mild acidic conditions to facilitate the formation of the glycosidic bond. The process involves the use of protecting groups to ensure selective glycosylation and to prevent side reactions.
Industrial Production Methods
Industrial production of 4-Methylumbelliferyl b-D-cellopentoside involves large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure the quality and consistency of the product. The final product is purified using chromatographic techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions
4-Methylumbelliferyl b-D-cellopentoside primarily undergoes hydrolysis reactions. It is a substrate for cellulase enzymes, which hydrolyze the glycosidic bonds to release 4-methylumbelliferone .
Common Reagents and Conditions
The hydrolysis of 4-Methylumbelliferyl b-D-cellopentoside is typically carried out in aqueous buffer solutions at neutral to slightly acidic pH. Common reagents include cellulase enzymes, which catalyze the hydrolysis reaction. The reaction is monitored by measuring the fluorescence of the released 4-methylumbelliferone .
Major Products Formed
The major product formed from the hydrolysis of 4-Methylumbelliferyl b-D-cellopentoside is 4-methylumbelliferone, which exhibits strong fluorescence under UV light. This property makes it a valuable tool for studying enzyme kinetics and activity .
相似化合物的比较
4-Methylumbelliferyl b-D-cellopentoside is unique due to its specific structure and fluorescent properties. Similar compounds include:
4-Methylumbelliferyl β-D-cellobioside: Another fluorogenic substrate used to study cellulase activity.
4-Methylumbelliferyl β-D-glucoside: Used for studying β-glucosidase activity.
4-Methylumbelliferyl β-D-galactoside: Used for studying β-galactosidase activity.
These compounds share the common feature of releasing 4-methylumbelliferone upon hydrolysis, making them valuable tools in enzymatic studies.
属性
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58O28/c1-11-4-20(46)59-14-5-12(2-3-13(11)14)58-36-28(54)23(49)32(16(7-42)61-36)66-38-30(56)25(51)34(18(9-44)63-38)68-40-31(57)26(52)35(19(10-45)64-40)67-39-29(55)24(50)33(17(8-43)62-39)65-37-27(53)22(48)21(47)15(6-41)60-37/h2-5,15-19,21-45,47-57H,6-10H2,1H3/t15-,16-,17-,18-,19-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMBJSRGXVXZHF-IAOVRSOTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58O28 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

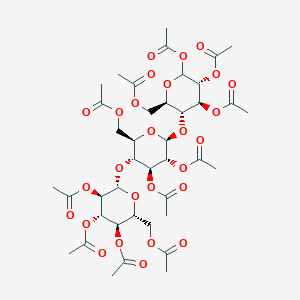
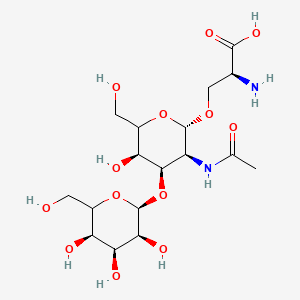
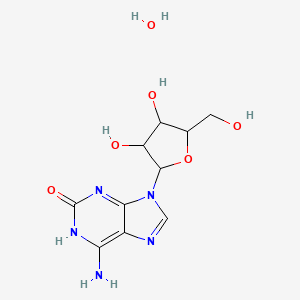
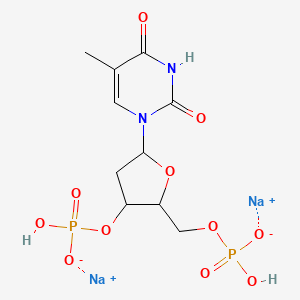
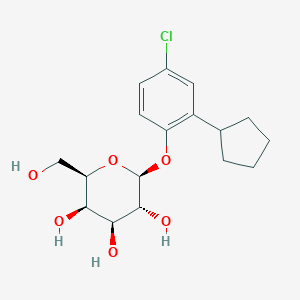
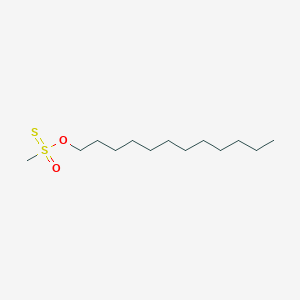

![4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139671.png)

